molecular formula C18H21NO B4191092 4-methyl-N-(1-phenylbutan-2-yl)benzamide

4-methyl-N-(1-phenylbutan-2-yl)benzamide

Cat. No.: B4191092
M. Wt: 267.4 g/mol
InChI Key: GHIUIOOTBMJUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-(1-phenylbutan-2-yl)benzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group linked to a 1-phenylbutan-2-yl amine moiety. This structure combines aromatic and aliphatic components, which influence its physicochemical and biological properties.

Properties

IUPAC Name

4-methyl-N-(1-phenylbutan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-17(13-15-7-5-4-6-8-15)19-18(20)16-11-9-14(2)10-12-16/h4-12,17H,3,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIUIOOTBMJUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-phenylbutan-2-yl)benzamide typically involves the reaction of 4-methylbenzoic acid with 1-benzylpropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzophenone.

    Reduction: Formation of N-(1-benzylpropyl)-4-methylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

4-methyl-N-(1-phenylbutan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Retroamide Derivatives (e.g., Compound 6 in )

The retroamide analog 3-[(1E)-2-[6-(cyclopropylamino)-9H-purin-9-yl]ethenyl]-4-methyl-N-{3-(trifluoromethyl)phenyl}benzamide (Compound 6) demonstrates a threefold increase in potency compared to its amide precursor (Compound 5). This highlights the critical role of amide bond orientation in target binding, likely due to enhanced hydrogen bonding or steric compatibility with the kinase active site .

Kinase Inhibitors (e.g., Nilotinib and Ponatinib Analogs)

Nilotinib (4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide) shares a 4-methylbenzamide core but incorporates additional heterocyclic and trifluoromethyl groups. These modifications improve selectivity for Abl kinases, with IC50 values in the nanomolar range . Similarly, trifluoromethyl and pyridinyl substituents in 4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide () enhance lipophilicity (cLogP ~4.2), correlating with improved membrane permeability .

Sulfonamide-Benzamide Hybrids

Sulfonamide derivatives like 4-Chloro-N-[(4-methylphenyl)sulphonyl]-N-propyl benzamide (1A) exhibit distinct electronic profiles due to the sulfonyl group’s electron-withdrawing effects. Computational docking studies against dihydropteroate synthase (DHPS) reveal binding energies of −8.2 to −9.5 kcal/mol, suggesting stronger target affinity compared to non-sulfonamide benzamides .

Halogenated and Nitro-Substituted Benzamides

N-(2-Nitrophenyl)-4-bromo-benzamide () features a bromo substituent on the benzamide ring and a nitro group on the aniline moiety. The nitro group introduces steric hindrance and electron-withdrawing effects, reducing solubility but increasing stability in acidic environments compared to methyl-substituted analogs .

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Benzamide/Amine) logP Solubility (mg/mL) Biological Activity (IC50) Reference
4-Methyl-N-(1-phenylbutan-2-yl)benzamide 4-methyl / 1-phenylbutan-2-yl ~3.5* ~0.1* N/A Estimated
Compound 6 (Retroamide) 4-methyl / 3-(trifluoromethyl)phenyl 4.8 0.05 1.2 nM (ABL1 T315I)
Nilotinib 4-methyl / trifluoromethyl-phenyl 4.2 0.3 <30 nM (Abl kinase)
1A (Sulfonamide) 4-chloro / N-propyl 3.1 0.8 −9.5 kcal/mol (DHPS)

*Estimated based on structural similarity.

Functional Group Impact on Bioactivity

  • Trifluoromethyl Groups : Enhance lipophilicity and metabolic stability (e.g., Compound 16 in ) .
  • Sulfonamide Linkers : Improve hydrogen bonding capacity and target affinity but may reduce oral bioavailability due to high polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-(1-phenylbutan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-(1-phenylbutan-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.